(5Z)-3-cyclohexyl-5-[(4-ethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(5Z)-3-cyclohexyl-5-[(4-ethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a cyclohexyl group, an ethylphenyl group, and a sulfanylideneimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-cyclohexyl-5-[(4-ethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting with the preparation of the imidazolidinone core
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include the use of automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-cyclohexyl-5-[(4-ethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone core can be reduced to form imidazolidines.
Substitution: The ethylphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidines.
Substitution: Brominated or nitrated derivatives of the ethylphenyl group.
Scientific Research Applications
(5Z)-3-cyclohexyl-5-[(4-ethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-3-cyclohexyl-5-[(4-ethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar ester functional group.
Acetylacetone: Another compound with a similar diketone structure.
Diketene: Used in the synthesis of various organic compounds.
Uniqueness
(5Z)-3-cyclohexyl-5-[(4-ethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C18H22N2OS |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(4-ethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H22N2OS/c1-2-13-8-10-14(11-9-13)12-16-17(21)20(18(22)19-16)15-6-4-3-5-7-15/h8-12,15H,2-7H2,1H3,(H,19,22)/b16-12- |
InChI Key |
NUQWJTHYNBYSLL-VBKFSLOCSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3CCCCC3 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3CCCCC3 |
Origin of Product |
United States |
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